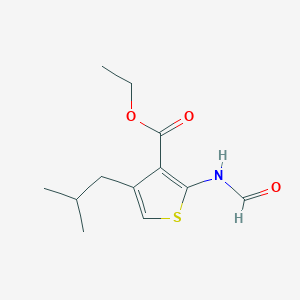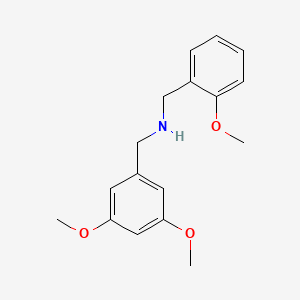
ethyl 2-(formylamino)-4-isobutyl-3-thiophenecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-(formylamino)-4-isobutyl-3-thiophenecarboxylate, also known as ethyl 2-formamido-4-isobutyl-3-thiophenecarboxylate, is a chemical compound that belongs to the class of thiophene carboxylic acid derivatives. It has various applications in scientific research, including as a building block for the synthesis of biologically active molecules.
Applications De Recherche Scientifique
Ethyl 2-(formylamino)-4-isobutyl-3-thiophenecarboxylate has various applications in scientific research, particularly in the synthesis of biologically active molecules. For example, it has been used as a building block for the synthesis of inhibitors of the enzyme diacylglycerol acyltransferase-1 (DGAT-1), which is involved in the regulation of lipid metabolism. Inhibition of DGAT-1 has potential therapeutic applications for the treatment of obesity, type 2 diabetes, and other metabolic disorders. Ethyl 2-(formylamino)-4-isobutyl-3-thiophenecarboxylate has also been used as a precursor for the synthesis of other thiophene derivatives with potential biological activity, such as antitumor agents and antiviral agents.
Mécanisme D'action
The mechanism of action of ethyl 2-(formylamino)-4-isobutyl-3-thiophenecarboxylate 2-(formylamino)-4-isobutyl-3-thiophenecarboxylate is not well understood, but it is believed to act as a nucleophile in various chemical reactions. The formyl group (-CHO) can react with other nucleophiles such as amines and thiols, leading to the formation of imines and thioethers, respectively. These reactions can be used to generate a variety of functionalized thiophene derivatives with potential biological activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of ethyl 2-(formylamino)-4-isobutyl-3-thiophenecarboxylate 2-(formylamino)-4-isobutyl-3-thiophenecarboxylate have not been extensively studied. However, it is known to be a stable and non-toxic compound, making it suitable for use in laboratory experiments. It has also been reported to exhibit moderate antimicrobial activity against certain bacterial strains.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using ethyl 2-(formylamino)-4-isobutyl-3-thiophenecarboxylate 2-(formylamino)-4-isobutyl-3-thiophenecarboxylate in laboratory experiments include its stability, non-toxicity, and versatility as a building block for the synthesis of biologically active molecules. Its limitations include its moderate yield in the synthesis process and the limited understanding of its mechanism of action.
Orientations Futures
There are several future directions for the research on ethyl 2-(formylamino)-4-isobutyl-3-thiophenecarboxylate 2-(formylamino)-4-isobutyl-3-thiophenecarboxylate. One potential direction is the synthesis of new derivatives with improved biological activity, such as more potent inhibitors of DGAT-1 or new antitumor agents. Another direction is the investigation of its mechanism of action and the development of new chemical reactions using ethyl 2-(formylamino)-4-isobutyl-3-thiophenecarboxylate 2-(formylamino)-4-isobutyl-3-thiophenecarboxylate as a nucleophile. Finally, the use of ethyl 2-(formylamino)-4-isobutyl-3-thiophenecarboxylate 2-(formylamino)-4-isobutyl-3-thiophenecarboxylate in combination with other compounds or drugs may lead to the development of new therapeutic strategies for various diseases.
Méthodes De Synthèse
The synthesis of ethyl 2-(formylamino)-4-isobutyl-3-thiophenecarboxylate 2-(formylamino)-4-isobutyl-3-thiophenecarboxylate involves the reaction of ethyl 2-(formylamino)-4-isobutyl-3-thiophenecarboxylate 2-amino-4-isobutyl-3-thiophenecarboxylate with formic acid in the presence of a catalyst such as p-toluenesulfonic acid. The reaction proceeds via the formation of an intermediate imine, which is subsequently hydrolyzed to yield the final product. The yield of the reaction is typically around 50-60%, and the purity of the product can be improved by recrystallization.
Propriétés
IUPAC Name |
ethyl 2-formamido-4-(2-methylpropyl)thiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3S/c1-4-16-12(15)10-9(5-8(2)3)6-17-11(10)13-7-14/h6-8H,4-5H2,1-3H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBOGNXYNFGASOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1CC(C)C)NC=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(1,3-dimethyl-1H-pyrazolo[3,4-d][1,3]thiazol-5-yl)amino]-N-methyl-2-phenylacetamide](/img/structure/B5684413.png)
![5-{5-[1-(methoxyacetyl)-4-piperidinyl]-1,2,4-oxadiazol-3-yl}-1H-benzimidazole](/img/structure/B5684419.png)


![N-(3-chlorophenyl)-2-[3-(3-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5684442.png)
![1-(1H-pyrazol-3-ylcarbonyl)-N-[3-(1,3-thiazol-4-yl)phenyl]piperidine-4-carboxamide](/img/structure/B5684453.png)
![N-{2-[1-(2-methyl-2-propen-1-yl)-1H-benzimidazol-2-yl]ethyl}benzamide](/img/structure/B5684461.png)

amino]sulfonyl}-N-methylbenzamide](/img/structure/B5684475.png)
![1-[(4-nitrophenyl)acetyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5684477.png)
![8-(2-methoxyethyl)-9-oxo-N-(2-phenylethyl)-2,8-diazaspiro[5.5]undecane-2-carboxamide](/img/structure/B5684482.png)
![[3-(3-methyl-2-buten-1-yl)-1-(2-thienylcarbonyl)-3-piperidinyl]methanol](/img/structure/B5684485.png)
![rel-(1R,5S)-6-[(1-propyl-1H-imidazol-2-yl)methyl]-3,6-diazabicyclo[3.2.2]nonane dihydrochloride](/img/structure/B5684494.png)
![4-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}phenol](/img/structure/B5684508.png)